3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
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Description
“3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10BrClO2 . It has an average mass of 325.585 Da and a monoisotopic mass of 323.955261 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde” consists of a benzene ring substituted with a bromo group, a chlorobenzyl group, and an aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde” include a molecular weight of 246.69 g/mol, XLogP3-AA of 3.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 4, exact mass of 246.0447573 g/mol, monoisotopic mass of 246.0447573 g/mol, topological polar surface area of 26.3 Ų, heavy atom count of 17, and a complexity of 236 .Scientific Research Applications
Analytical Chemistry
The compound’s unique structure makes it suitable as a stationary phase in gas chromatography. Its ability to interact with various substances through intermolecular forces allows for the separation and analysis of complex mixtures, which is essential in environmental analysis, food safety, and quality control in manufacturing .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for the synthesis of benzohydrazide derivatives, which have shown potential as therapeutic agents. The presence of halogen atoms makes it a candidate for further functionalization to create compounds with desired biological activities .
properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPHZTXCYLAKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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